molecular formula C22H20O4 B2632415 6,7-dimethyl-8-(1-naphthyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-ol CAS No. 1005070-79-0

6,7-dimethyl-8-(1-naphthyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-ol

Cat. No.: B2632415
CAS No.: 1005070-79-0
M. Wt: 348.398
InChI Key: OKEDHTSICXDDKB-UHFFFAOYSA-N
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Description

6,7-dimethyl-8-(1-naphthyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-ol is a complex organic compound belonging to the class of homoisoflavonoids. These compounds are known for their diverse biological activities, including cytotoxic, anti-inflammatory, and antioxidant properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dimethyl-8-(1-naphthyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-ol typically involves multiple steps, starting from benzo[d][1,3]dioxol-5-ol. The initial step involves the reaction of benzo[d][1,3]dioxol-5-ol with 3-bromopropanoic acid, followed by the reaction with oxalyl chloride to form 6,7-dihydro-8H-[1,3]dioxolo[4,5-g]chromen-8-one . This intermediate undergoes aldol condensation with aromatic aldehydes to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6,7-dimethyl-8-(1-naphthyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.

    Substitution: This reaction can replace specific atoms or groups within the molecule with different atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated analogs. Substitution reactions could result in a variety of functionalized derivatives, depending on the nucleophiles employed.

Scientific Research Applications

6,7-dimethyl-8-(1-naphthyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,7-dimethyl-8-(1-naphthyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-ol involves its interaction with cellular targets, leading to various biological effects. For instance, its cytotoxic activity is believed to be mediated through the induction of apoptosis in cancer cells . This process involves the activation of specific signaling pathways and molecular targets, such as caspases, which play a crucial role in programmed cell death.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other homoisoflavonoids and dioxolochromen derivatives, such as:

Uniqueness

What sets 6,7-dimethyl-8-(1-naphthyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-ol apart is its unique structural combination of a naphthyl group with a dioxolochromen core. This structural feature contributes to its distinctive chemical reactivity and potential biological activities, making it a compound of significant interest in various research fields.

Properties

IUPAC Name

6,7-dimethyl-8-naphthalen-1-yl-7,8-dihydro-[1,3]dioxolo[4,5-g]chromen-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20O4/c1-13-21(16-9-5-7-14-6-3-4-8-15(14)16)17-10-19-20(25-12-24-19)11-18(17)26-22(13,2)23/h3-11,13,21,23H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKEDHTSICXDDKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C2=CC3=C(C=C2OC1(C)O)OCO3)C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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